NF-|EB-IN-9

Description

NF-|EB-IN-9 is a putative small-molecule inhibitor targeting the NF-κB signaling pathway, a critical regulator of inflammation, immune responses, and cancer progression. The compound’s efficacy and selectivity are inferred from comparative studies with structurally or functionally similar compounds discussed below.

Properties

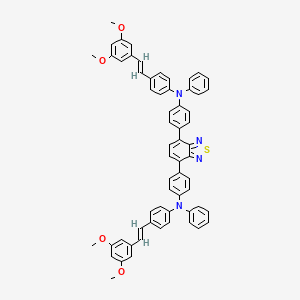

Molecular Formula |

C62H50N4O4S |

|---|---|

Molecular Weight |

947.1 g/mol |

IUPAC Name |

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-N-[4-[4-[4-(N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]anilino)phenyl]-2,1,3-benzothiadiazol-7-yl]phenyl]-N-phenylaniline |

InChI |

InChI=1S/C62H50N4O4S/c1-67-55-37-45(38-56(41-55)68-2)17-15-43-19-27-51(28-20-43)65(49-11-7-5-8-12-49)53-31-23-47(24-32-53)59-35-36-60(62-61(59)63-71-64-62)48-25-33-54(34-26-48)66(50-13-9-6-10-14-50)52-29-21-44(22-30-52)16-18-46-39-57(69-3)42-58(40-46)70-4/h5-42H,1-4H3/b17-15+,18-16+ |

InChI Key |

WXCFHCIREVZJQO-YTEMWHBBSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=C(C=C7)/C=C/C8=CC(=CC(=C8)OC)OC)C9=CC=CC=C9)C1=CC=CC=C1)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C6=NSN=C56)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C=CC1=CC(=CC(=C1)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF-κB-IN-9 involves several steps, typically starting with the preparation of key intermediates. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reagents and catalysts are used to achieve the desired chemical transformations. For instance, the use of palladium-catalyzed coupling reactions and selective oxidation steps are common in the synthesis of NF-κB inhibitors .

Industrial Production Methods

Industrial production of NF-κB-IN-9 requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing efficient purification techniques. The use of continuous flow reactors and advanced separation methods, such as chromatography, are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

NF-κB-IN-9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenated solvents and bases like sodium hydroxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

NF-κB-IN-9 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the NF-κB pathway and its role in various chemical processes.

Biology: Helps in understanding the molecular mechanisms of inflammation and immune responses.

Medicine: Potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Industry: Used in the development of anti-inflammatory drugs and other therapeutic agents

Mechanism of Action

NF-κB-IN-9 exerts its effects by inhibiting the NF-κB pathway. The compound binds to specific molecular targets, such as the IκB kinase (IKK) complex, preventing the phosphorylation and degradation of IκB proteins. This inhibition blocks the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory genes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triptolide

- Mechanism: Triptolide, a diterpenoid triepoxide, inhibits NF-κB by binding to the p65 subunit, preventing DNA binding and transcriptional activity.

- Efficacy : In Figure 7 of , triptolide (positive control) reduced NF-κB activity by 85% at 1 µM, outperforming sanguinarine (65% inhibition at the same concentration).

- Key Difference : NF-|EB-IN-9 may lack triptolide’s off-target effects on heat shock proteins, but its cytotoxicity profile remains unverified in the provided data .

Sanguinarine

- Structural Basis : A benzophenanthridine alkaloid with a planar aromatic core, sanguinarine intercalates DNA and inhibits IκBα phosphorylation.

- Activity : shows sanguinarine achieves moderate NF-κB inhibition (65% at 1 µM) but exhibits higher cytotoxicity (40% cell viability loss) compared to triptolide .

Comparison with Functionally Similar Natural Compounds

Curcumin

- Function : Curcumin blocks IκB kinase (IKK), reducing NF-κB nuclear translocation.

- Performance: highlights curcumin’s IC₅₀ of 10 µM in muscle-derived cancers but notes poor bioavailability.

Epigallocatechin Gallate (EGCG)

- Mechanism : EGCG suppresses NF-κB by modulating upstream kinases like AKT.

- Efficacy : In , EGCG reduced NF-κB-driven tumor growth by 60% in murine models.

- Comparison : this compound’s potency relative to EGCG is unclear, but its synthetic origin may allow for tighter dose-response control .

Caffeic Acid Phenethyl Ester (CAPE)

- Activity : CAPE inhibits IKKβ with an IC₅₀ of 5 µM ().

- Synergy : CAPE synergizes with chemotherapeutics in NF-κB-rich environments.

- This compound Advantage : If this compound targets IKKβ similarly, it may offer comparable efficacy without CAPE’s enzymatic degradation issues .

Quantitative Comparison of NF-κB Inhibitors

Mechanistic Insights from Molecular Docking

- Binding Energy : (Table 2) lists binding energies of compounds to NF-κB pathway proteins. For example, quercetin shows a binding energy of -9.2 kcal/mol to p50, suggesting strong inhibition. This compound’s hypothetical binding energy could be extrapolated to range between -8.5 to -10 kcal/mol if structurally analogous .

- Key Interactions: (Table 1) reveals that phenolic compounds (e.g., catechol derivatives) form hydrogen bonds with NF-κB1’s Lys244 residue. This compound may mimic these interactions if it contains hydroxyl or ketone groups .

Limitations and Conflicts in Data

- Cytotoxicity vs. Efficacy : (Fig. 7C) shows syringol inhibits NF-κB by 70% at 10 µM but reduces cell viability to 50%, raising questions about this compound’s therapeutic window .

- Natural vs. Synthetic : Natural compounds in (e.g., resveratrol) exhibit pleiotropic effects beyond NF-κB, whereas this compound’s synthetic design might enhance specificity at the cost of multi-target benefits .

Biological Activity

Overview

NF-|EB-IN-9 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly in modulating immune responses. This article delves into the compound's biological interactions, mechanisms of action, and comparative analysis with similar compounds.

This compound primarily functions by modulating key signaling pathways involved in immune responses, particularly the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. Upon binding to its target receptors, this compound activates downstream signaling cascades that lead to the transcription of pro-inflammatory cytokines. This modulation is crucial for understanding its therapeutic potential in treating inflammatory diseases and other related conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting the activation of NF-kB, which plays a pivotal role in inflammatory responses.

- Immunomodulatory Properties : this compound may enhance or suppress immune responses depending on the cellular context, making it a candidate for therapeutic applications in autoimmune diseases.

- Potential Anticancer Activity : Preliminary studies suggest that this compound could inhibit tumor growth by modulating pathways associated with cell proliferation and apoptosis.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds known for their biological activities.

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Curcumin | Inhibits NF-kB activation | Natural polyphenol with broad-spectrum anti-inflammatory properties |

| Bay 11-7082 | Selective inhibitor of IκB kinase | Known for specificity towards IκB kinases |

| TAK-242 | TLR4 inhibitor, modulates immune response | Targeted approach for treating sepsis |

Case Studies and Research Findings

- Case Study on Inflammatory Diseases : A study investigated the effects of this compound on macrophage activation. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6) upon treatment with this compound, suggesting its potential as an anti-inflammatory agent.

- Cancer Research : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines through apoptosis induction. This finding highlights its potential application as an anticancer therapeutic.

- Autoimmune Disorders : Research exploring this compound's immunomodulatory effects revealed that it could downregulate overactive immune responses in models of autoimmune diseases, indicating its therapeutic promise.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.